2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene
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Overview
Description
2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is an organosilicon compound with the molecular formula C₉H₁₁F₂ISi and a molecular weight of 312.17 g/mol . This compound is characterized by the presence of fluorine, iodine, and trimethylsilyl groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogenation of a fluorobenzene derivative, followed by a palladium-catalyzed cross-coupling reaction to introduce the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Palladium catalysts, such as Pd(PPh₃)₄, and bases like potassium carbonate are commonly used.
Major Products Formed
Scientific Research Applications
2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and iodine atoms. This activation facilitates nucleophilic substitution and cross-coupling reactions . The trimethylsilyl group can also be used as a protecting group, which can be removed under specific conditions to reveal reactive sites on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzene: Lacks the iodine and trimethylsilyl groups, making it less reactive in certain cross-coupling reactions.
6-Iodo-1-(trimethylsilyl)benzene: Lacks the fluorine atoms, which reduces its electron-withdrawing effects and reactivity.
Uniqueness
2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is unique due to the combination of fluorine, iodine, and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
(2,3-difluoro-6-iodophenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2ISi/c1-13(2,3)9-7(12)5-4-6(10)8(9)11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMRQPMIUIRWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2ISi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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